

# Diacetone Fructose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Diacetone fructose*

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An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Carbohydrate Intermediate

**Diacetone fructose**, a crystalline derivative of D-fructose, serves as a pivotal intermediate in carbohydrate chemistry. Its strategic use of isopropylidene protecting groups renders it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of **diacetone fructose**, detailing its synthesis, chemical properties, and diverse applications, with a focus on quantitative data and experimental methodologies.

## Chemical Properties and Characterization

**Diacetone fructose**, formally known as 2,3:4,5-di-O-isopropylidene- $\beta$ -D-fructopyranose, is a white to off-white crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	20880-92-6	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>6</sub>	<a href="#">[4]</a>
Molecular Weight	260.28 g/mol	<a href="#">[4]</a>
Melting Point	94.0-97.5 °C	<a href="#">[1]</a>
Optical Rotation	[\alpha]D <sub>20</sub> = -30.5 to -34.8°	<a href="#">[1]</a>
Solubility	Soluble in chloroform, ethyl acetate, methanol.	<a href="#">[5]</a>

Spectroscopic analysis is crucial for the characterization of **diacetone fructose**. The following data has been reported:

Spectroscopy	Key Data	Reference
<sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> )	δ (ppm): 5.70 (d, 1H), 5.63 (d, 1H), 4.67 (dd, 1H), 4.53 (dd, 1H), 4.32 (d, 1H), 4.2 (d, 1H), 3.71 (d, 1H), 3.56 (d, 1H), 1.41 (s, 3H), 1.35 (s, 3H), 1.35 (s, 3H), 1.27 (s, 3H)	<a href="#">[6]</a>
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ) of 1-O-methacryloyl derivative	The carbon signals of the diacetone fructose moiety would be present.	<a href="#">[7]</a>
FTIR (KBr)	ν (cm <sup>-1</sup> ): 3279 (-OH), 2984, 2937, 2897 (-CH, -CH <sub>2</sub> , -CH <sub>3</sub> ), 1242, 1104, 1063 (C-O)	<a href="#">[1]</a>

## Synthesis of Diacetone Fructose

The most common method for the synthesis of **diacetone fructose** is the acid-catalyzed reaction of D-fructose with acetone. This reaction takes advantage of the protection of the hydroxyl groups at the 2,3 and 4,5 positions by forming stable isopropylidene ketals.

# Experimental Protocol: Synthesis of 2,3:4,5-di-O-isopropylidene- $\beta$ -D-fructopyranose

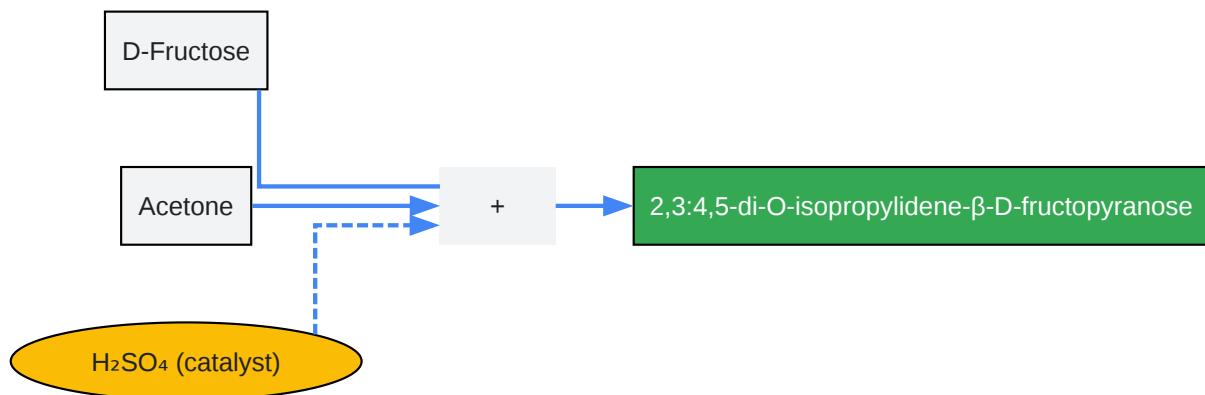
## Materials:

- D-Fructose
- Acetone
- Sulfuric acid

## Procedure:

- D-fructose is converted to 2,3:4,5-di-O-isopropylidene-D-fructopyranose using acetone and sulfuric acid as a catalyst.[\[1\]](#)
- Recrystallization from a 1:1 mixture of diethyl ether and n-hexane (75 mL) yields white crystals of the product.[\[8\]](#)

Yield: 70%[\[8\]](#)



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Synthesis of **Diacetone Fructose**.

# Applications in Drug Development: Synthesis of Topiramate

**Diacetone fructose** is a key intermediate in the synthesis of the antiepileptic drug Topiramate. [9] The synthesis involves a two-step process starting from **diacetone fructose**.

## Experimental Protocol: Synthesis of Topiramate from Diacetone Fructose

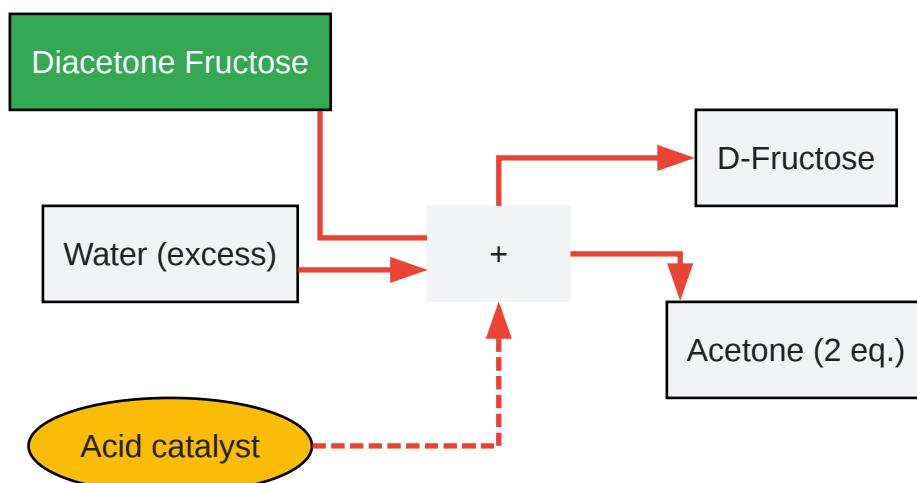
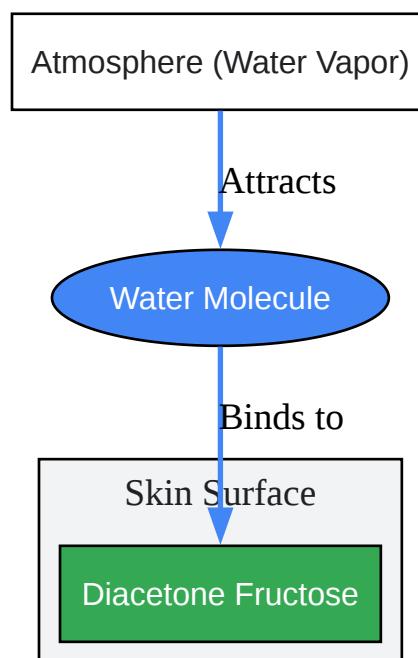
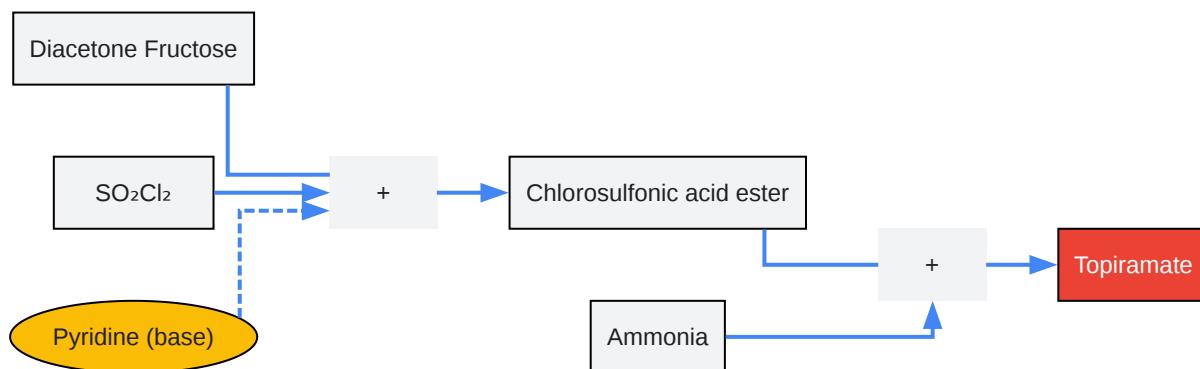
### Step 1: Esterification

- **Diacetone fructose** is reacted with sulfonyl chloride in a mixed solvent of toluene and methylene chloride (9:1 v/v).[5]
- The reaction is carried out under weak basic conditions using pyridine, a pyridine derivative, or triethylamine at a temperature between 0 °C and 40 °C to generate the chlorosulfonic acid ester.[5]

### Step 2: Amination

- The resulting sulfonate is then reacted with ammonia in a mixed solvent of tetrahydrofuran and methylene chloride (9:1 v/v) to produce the crude Topiramate.[5]
- The wet product is subjected to vacuum drying at 45 °C for 6 hours to obtain the final product.[5]

Yield: 94 ± 3%[5]



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